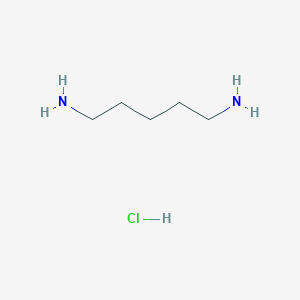

尸胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

尸胺二盐酸盐,也称为1,5-二氨基戊烷二盐酸盐,是一种有机化合物,归类为二胺。它是一种无色液体,具有难闻的气味,通常与动物组织腐烂有关。 这种化合物在生物体中少量存在,是赖氨酸脱羧产生的 .

科学研究应用

尸胺二盐酸盐在科学研究中有着广泛的应用:

化学: 用作开发高性能聚酰胺、聚氨酯和聚脲的单体。

生物学: 参与植物生理过程,如细胞分裂和生长,促进雌蕊和雄蕊发育,并调节衰老。

医学: 用于治疗心律失常,缓解低血糖,有效治疗痢疾。

作用机制

尸胺二盐酸盐通过各种分子靶点和途径发挥其作用。 在斑马鱼中,痕量胺相关受体13c (TAAR13c)已被鉴定为尸胺的高亲和力受体 . 在人类中,分子建模和对接实验表明,尸胺适合于人TAAR6和TAAR8的结合口袋 .

生化分析

Biochemical Properties

Cadaverine Dihydrochloride plays a significant role in biochemical reactions. It is produced by the decarboxylation of lysine . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthetic pathways of cadaverine from different substrates and extensively interacts with key lysine decarboxylases .

Cellular Effects

Cadaverine Dihydrochloride influences various types of cells and cellular processes. It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cadaverine Dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized by many methods, including the hydrogenation of glutaronitrile and the reactions of 1,5-dichloropentane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cadaverine Dihydrochloride change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Metabolic Pathways

Cadaverine Dihydrochloride is involved in several metabolic pathways. It is produced by the decarboxylation of lysine . The

准备方法

合成路线和反应条件: 尸胺二盐酸盐可以通过多种方法合成。一种常见的方法是戊二腈的氢化。 另一种方法包括1,5-二氯戊烷与氨反应 .

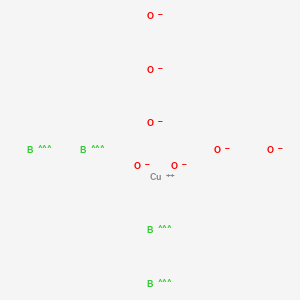

工业生产方法: 尸胺二盐酸盐工业生产最具前景的策略是绿色化学和生物转化技术。 这些方法侧重于尸胺从不同底物的生物合成途径,利用赖氨酸脱羧酶进行脱羧过程 .

化学反应分析

反应类型: 尸胺二盐酸盐经历各种化学反应,包括:

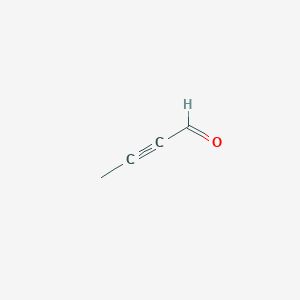

氧化: 尸胺可以被氧化生成相应的醛和酸。

还原: 它可以被还原形成伯胺。

取代: 尸胺可以参与取代反应,其中其氨基被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用像氢化铝锂这样的还原剂。

取代: 常用试剂如卤代烷和酰氯。

主要产物:

氧化: 产生醛和酸。

还原: 形成伯胺。

取代: 导致各种取代胺.

相似化合物的比较

属性

CAS 编号 |

1476-39-7 |

|---|---|

分子式 |

C5H15ClN2 |

分子量 |

138.64 g/mol |

IUPAC 名称 |

pentane-1,5-diamine;hydrochloride |

InChI |

InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H |

InChI 键 |

RLNAIWYXIAJDTN-UHFFFAOYSA-N |

SMILES |

C(CCN)CCN.Cl.Cl |

规范 SMILES |

C(CCN)CCN.Cl |

Key on ui other cas no. |

1476-39-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

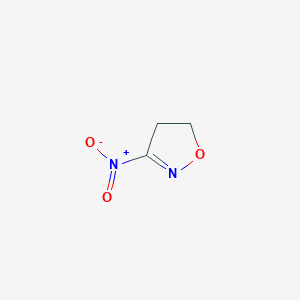

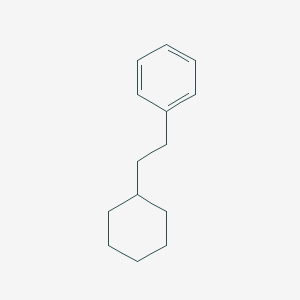

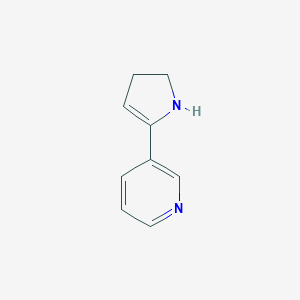

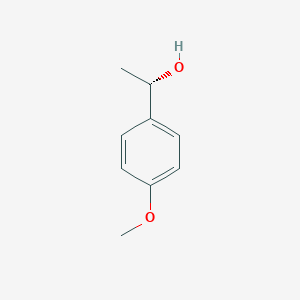

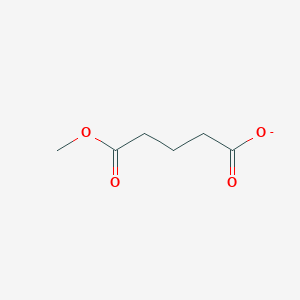

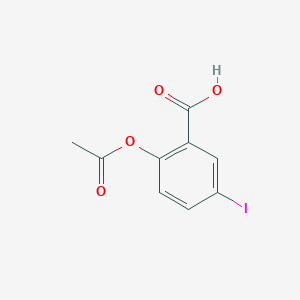

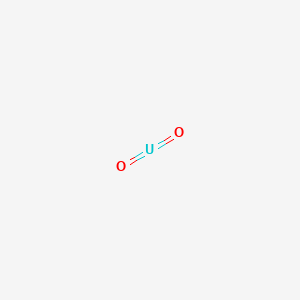

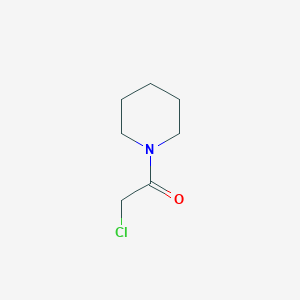

Feasible Synthetic Routes

Q1: What is the structural characterization of Cadaverine dihydrochloride?

A1: Cadaverine dihydrochloride (NH3+(CH2)5NH3+.2Cl-.H2O) is a salt form of Cadaverine, a diamine formed during the breakdown of the amino acid lysine. It has a molecular weight of 191.1 g/mol and crystallizes in a monoclinic structure []. X-ray crystallography revealed that the crystal structure contains two molecules of Cadaverine, four chloride ions, and two partially disordered water molecules in the asymmetric unit [].

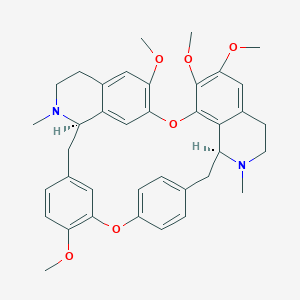

Q2: How can Cadaverine dihydrochloride be used to study the biosynthesis of quinolizidine alkaloids?

A2: Researchers have utilized labeled Cadaverine dihydrochloride to trace its incorporation into alkaloids. For example, by feeding (R)- and (S)-[1-2H]Cadaverine dihydrochloride to Sophora microphylla plants, scientists observed their incorporation into matrine, anagyrine, N-methylcytisine, and cytisine, providing insights into the biosynthetic pathways of these alkaloids []. Additionally, 13C-labeled Cadaverine dihydrochloride helped determine the specific incorporation of Cadaverine units into the structures of sparteine and lupinine [].

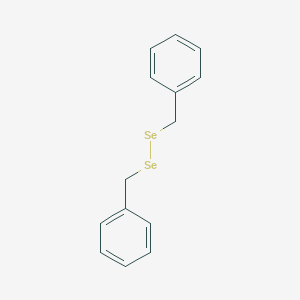

Q3: Can Cadaverine dihydrochloride be used to study enzyme activity?

A3: Yes, Cadaverine dihydrochloride is a known substrate for the enzyme diamine oxidase. Studies have used Cadaverine dihydrochloride and its analogues to investigate the substrate specificity and inhibition of this enzyme []. This research helps understand the enzyme's kinetics and potential applications in various biological processes.

Q4: Are there analytical methods for quantifying Cadaverine dihydrochloride in biological samples?

A4: Yes, various methods exist for quantifying Cadaverine dihydrochloride. One approach involves derivatizing it with orthophthalaldehyde (OPA) followed by spectrofluorimetric detection. This method, optimized for fish tissue, demonstrates high sensitivity, achieving limits of detection as low as 0.6 ng/mL []. Another method utilizes nuclear magnetic resonance (qNMR) to simultaneously quantify eight biogenic amine hydrochlorides, including Cadaverine dihydrochloride, with high accuracy and precision [].

Q5: What is the role of Cadaverine dihydrochloride in the formation of N-nitrosopiperidine in dry fermented sausages?

A5: Research suggests that while Cadaverine itself might not directly contribute to N-nitrosopiperidine (NPIP) formation, its metabolic precursor, piperidine, plays a significant role [, ]. Studies using a dry fermented sausage model showed that enriching the meat batter with piperidine led to increased NPIP formation, particularly in the presence of sodium nitrite and absence of sodium ascorbate, highlighting the influence of processing conditions on NPIP formation [].

Q6: Can Cadaverine dihydrochloride be used for applications other than studying alkaloids and enzymes?

A7: Yes, the ability of Cadaverine dihydrochloride to form colored complexes with reagents like orthophthalaldehyde makes it valuable in analytical chemistry, particularly for developing sensitive detection methods for biogenic amines in various matrices like food products [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。